molecular formula C9H4Cl2O2 B13145271 3-(2,3-Dichlorophenyl)propiolic acid

3-(2,3-Dichlorophenyl)propiolic acid

Cat. No.: B13145271
M. Wt: 215.03 g/mol
InChI Key: NKOJJLUKYNHFBL-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)propiolic acid is an organic compound characterized by the presence of a propiolic acid group attached to a 2,3-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)propiolic acid typically involves the reaction of 2,3-dichlorobenzaldehyde with ethynylmagnesium bromide, followed by oxidation. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature. The final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)propiolic acid can undergo various chemical reactions, including:

    Oxidation: The propiolic acid group can be oxidized to form carboxylic acids or other derivatives.

    Reduction: The compound can be reduced to form corresponding alkenes or alkanes.

    Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3-Dichlorophenyl)propiolic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)propiolic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)propionic acid
  • 3-(2,5-Dichlorophenyl)propanoic acid
  • 3-(4-Chlorophenyl)propionic acid

Comparison

3-(2,3-Dichlorophenyl)propiolic acid is unique due to the presence of both the propiolic acid group and the 2,3-dichlorophenyl ring

Biological Activity

3-(2,3-Dichlorophenyl)propiolic acid is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H6Cl2O2
  • Molecular Weight : 233.06 g/mol
  • IUPAC Name : 3-(2,3-dichlorophenyl)prop-2-ynoic acid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to modulate enzyme activity and influence signaling pathways related to inflammation and cancer.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has been reported to induce apoptosis in human breast cancer cells by activating caspase pathways .
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory responses. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS) .
  • Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is necessary to substantiate these findings.

Case Studies and Research Findings

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 8 to 15 µM depending on the cell line tested .
  • Inflammation Modulation : In a recent investigation, the compound was administered to RAW 264.7 macrophages stimulated with LPS. The findings revealed a dose-dependent decrease in nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Activity : A preliminary screening against Gram-positive and Gram-negative bacteria showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL and above.

Data Table

The following table summarizes key biological activities and their corresponding effects:

Biological ActivityEffect DescriptionReference
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces NO production in LPS-stimulated macrophages
AntimicrobialInhibits growth of S. aureus and E. coli

Properties

Molecular Formula

C9H4Cl2O2

Molecular Weight

215.03 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)prop-2-ynoic acid

InChI

InChI=1S/C9H4Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,(H,12,13)

InChI Key

NKOJJLUKYNHFBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C#CC(=O)O

Origin of Product

United States

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